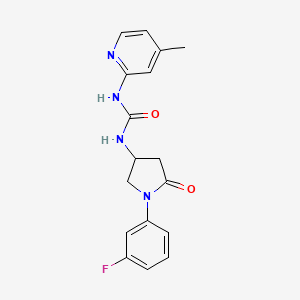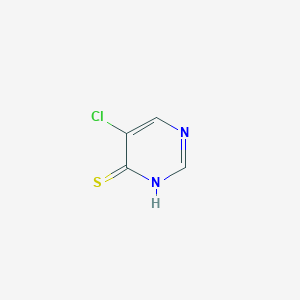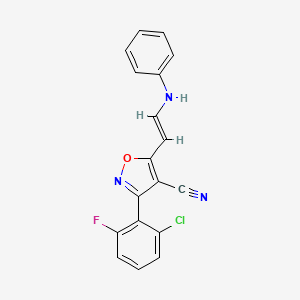
5-(2-Anilinovinyl)-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Anilinovinyl)-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Anilinovinyl)-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of anilinovinyl-substituted intermediates with chloro-6-fluorophenyl derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms are employed to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include various isomers and derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and pathways, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of advanced materials and chemical products.
Mécanisme D'action
The mechanism by which 5-(2-Anilinovinyl)-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-(2-Anilinovinyl)-3-(2-chlorophenyl)-4-isoxazolecarbonitrile
5-(2-Anilinovinyl)-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbonitrile
Uniqueness: 5-(2-Anilinovinyl)-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct molecular structure allows for specific interactions and reactivity that are not observed in similar compounds.
Propriétés
IUPAC Name |
5-[(E)-2-anilinoethenyl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3O/c19-14-7-4-8-15(20)17(14)18-13(11-21)16(24-23-18)9-10-22-12-5-2-1-3-6-12/h1-10,22H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEFJMOATWQBRQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate](/img/structure/B2937360.png)
![N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide](/img/structure/B2937361.png)
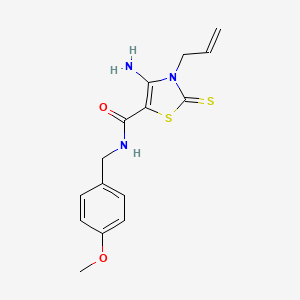
![6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2937366.png)
![4-bromo-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2937367.png)
![1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2937371.png)
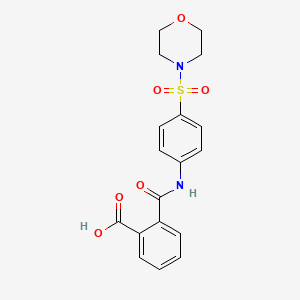
![ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B2937374.png)
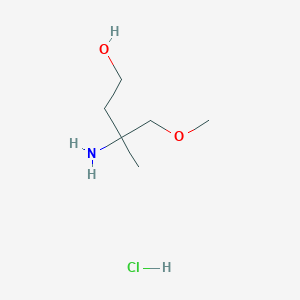
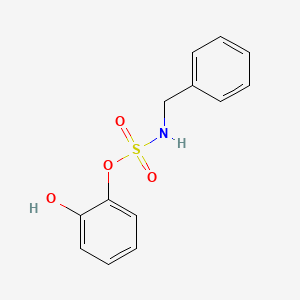
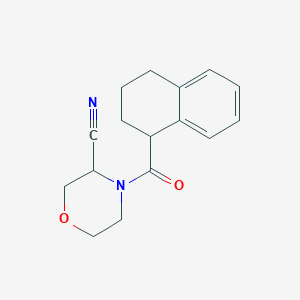
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2937379.png)
